molecular formula C15H11ClN2O2S B6319847 8-[(4-Nitrophenyl)thio]quinoline hydrochloride CAS No. 1048649-84-8

8-[(4-Nitrophenyl)thio]quinoline hydrochloride

Cat. No.: B6319847
CAS No.: 1048649-84-8
M. Wt: 318.8 g/mol
InChI Key: FUALTJDAMSTFPA-UHFFFAOYSA-N
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Description

8-[(4-Nitrophenyl)thio]quinoline hydrochloride is an organic compound with the molecular formula C15H10N2O2S.ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a nitrophenyl group attached to the quinoline ring via a sulfur atom, forming a thioether linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Nitrophenyl)thio]quinoline hydrochloride typically involves the following steps:

    Nitration of Phenylthiol: The starting material, phenylthiol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrophenylthiol.

    Formation of Thioether: The 4-nitrophenylthiol is then reacted with 8-chloroquinoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This reaction forms the thioether linkage, resulting in 8-[(4-Nitrophenyl)thio]quinoline.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Nitrophenyl)thio]quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-[(4-Nitrophenyl)thio]quinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[(4-Nitrophenyl)thio]quinoline hydrochloride involves its interaction with molecular targets in biological systems. The compound can:

    Bind to DNA: The quinoline moiety can intercalate into DNA, disrupting its structure and function.

    Inhibit Enzymes: The nitrophenyl group can interact with enzyme active sites, inhibiting their activity.

    Generate Reactive Oxygen Species: The compound can undergo redox reactions, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

8-[(4-Nitrophenyl)thio]quinoline hydrochloride can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties, but lacks the nitrophenyl and thioether functionalities.

    4-Nitrophenylthiol: Contains the nitrophenyl group but lacks the quinoline moiety.

    Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring, each with unique properties and applications.

The uniqueness of this compound lies in its combination of the quinoline ring, nitrophenyl group, and thioether linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-nitrophenyl)sulfanylquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S.ClH/c18-17(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-16-15(11)14;/h1-10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUALTJDAMSTFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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